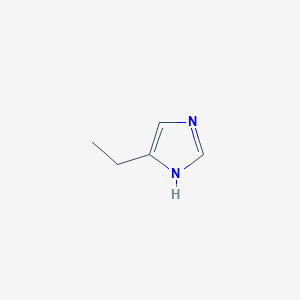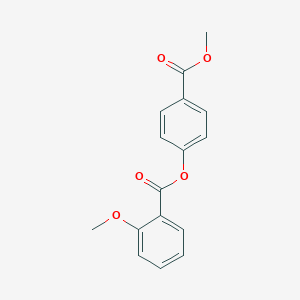
Arg-Leu
Overview
Description
Arg-Leu is a dipeptide composed of the amino acids arginine and leucine It is formed by the linkage of the carboxyl group of arginine to the amino group of leucine
Mechanism of Action
Target of Action
Arginyl-Leucine, also known as Arg-Leu, is a dipeptide composed of the amino acids arginine and leucine. The primary targets of this compound are the metabolic pathways involving these two amino acids. Arginine serves as a substrate for distinct metabolic pathways that profoundly affect immune cell biology, especially macrophage, dendritic cell, and T cell immunobiology . Leucine, a branched-chain amino acid, is essential in regulating animal growth and development .
Mode of Action
This compound interacts with its targets through various mechanisms. Arginine is a precursor to nitric oxide (NO), which plays very important roles in the cardiovascular system, immune system, and nervous system . Leucine stimulates protein synthesis by activating the mTORC1 signaling pathway, enhancing muscle growth and metabolic health . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .
Biochemical Pathways
The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis . Arginine metabolism directly and indirectly participates in a plethora of biological phenomena, such as vasodilation, calcium release, regeneration of adenosine triphosphate, neurotransmission, cell proliferation, and immunity . Leucine has been shown to benefit lipid metabolism and insulin sensitivity .
Pharmacokinetics
For example, the restriction of amino acid availability is an evolutionarily conserved strategy for controlling cellular functions of both the host and pathogens .
Result of Action
The action of this compound results in various molecular and cellular effects. Arginine metabolism has recently emerged as a critical pathway for controlling immune cell function, including metabolically demanding activated T cells . Leucine promotes muscle growth and metabolic health in animals and humans, making it a promising therapeutic agent .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, decreased amino acid availability, especially branched-chain amino acids such as Leucine, occurs in the surrounding embryo environment as a consequence of low maternal protein consumption . Furthermore, the physical and chemical support provided by maternal tissues has a relevant role for initial embryogenesis and implantation, and it may even affect fetal development and postnatal life .
Biochemical Analysis
Biochemical Properties
Arginyl-Leucine participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the process of protein arginylation, a post-translational modification catalyzed by arginyl-tRNA-protein transferase 1 (ATE1) in mammalian systems . This modification involves the post-translational conjugation of an arginyl to a protein .
Molecular Mechanism
The molecular mechanism of Arginyl-Leucine involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in the process of protein arginylation, Arginyl-Leucine is conjugated to a protein, which can alter the protein’s function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Leu typically involves the use of solid-phase peptide synthesis (SPPS) techniques. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of arginine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated arginine is then coupled to the amino group of leucine on the resin.
Deprotection: Protective groups on the amino acids are removed to allow further reactions.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology. This involves the expression of peptide synthetase enzymes in microbial hosts such as Escherichia coli. The enzymes catalyze the formation of the dipeptide, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Arg-Leu can undergo various chemical reactions, including:
Hydrolysis: The peptide bond between arginine and leucine can be hydrolyzed by proteolytic enzymes, resulting in the release of free amino acids.
Oxidation: The guanidino group of arginine can be oxidized to form various derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin or pepsin under physiological conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides.
Major Products
Hydrolysis: Free arginine and leucine.
Oxidation: Oxidized derivatives of arginine.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Chemistry
Arg-Leu is used as a model compound in peptide chemistry to study peptide bond formation and cleavage mechanisms.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a substrate for various proteolytic enzymes, helping to elucidate their mechanisms of action .
Medicine
This compound has potential therapeutic applications, including its use as a bioactive peptide in drug development. It is being investigated for its role in modulating immune responses and as a potential treatment for cardiovascular diseases .
Industry
In the food industry, this compound is used as a flavor enhancer. It has been shown to enhance the taste of salt, making it useful in reducing the salt content of food products .
Comparison with Similar Compounds
Similar Compounds
- Arginyl-Serine
- Arginyl-Alanine
- Arginyl-Glycine
Uniqueness
Arg-Leu is unique due to its specific combination of arginine and leucine, which imparts distinct biochemical properties. The presence of arginine provides a positive charge at physiological pH, allowing interactions with negatively charged biomolecules. Leucine, being a hydrophobic amino acid, contributes to the compound’s ability to interact with hydrophobic regions of proteins and membranes .
Conclusion
This compound is a versatile dipeptide with significant potential in various scientific and industrial applications. Its unique combination of arginine and leucine residues imparts distinct biochemical properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N5O3/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBVBIHNJWOLCJ-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426324 | |
| Record name | Arginyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1188-24-5 | |
| Record name | Arginyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















